![molecular formula C13H13NO2 B2631907 (2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid CAS No. 36856-34-5](/img/structure/B2631907.png)
(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid
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Description
“(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid” is a complex organic compound. It contains a cyclopenta[b]indole scaffold, which is present in several bioactive natural products and pharmaceutically interesting compounds .
Synthesis Analysis
The synthesis of cyclopenta[b]indoles has been extensively explored via metal catalysis . Some of the prominent approaches include [3 + 2]-cycloaddition, Yonemitsu condensation, gold(I) catalysed Rautenstrauch rearrangement, bismuth(III) catalysed condensation, Nazarov cyclisation, Heck–Suzuki cascade, Fischer indole synthesis, indole electrophilic substitution reactions, [3,3]-sigmatropic rearrangement, Dieckmann condensation, vinylogous Michael addition/Friedel–Crafts reaction, enzymatic synthesis, etc .Chemical Reactions Analysis
The chemical reactions involving cyclopenta[b]indoles have been studied extensively. For example, a [Cp*RhCl 2] 2 -catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .Scientific Research Applications
- These dyes can initiate polymerization reactions using light-emitting diodes (LEDs), enabling mild conditions (e.g., low light intensity and air exposure) for efficient photopolymerization .
- By combining these dyes with co-initiators (such as tertiary amines and iodonium salts), researchers have developed multi-component photoinitiating systems (PISs) for vat photopolymerization and 3D printing .
- In a Pd-catalyzed diastereoselective synthesis, cyclopenta[b]indolines were prepared using appropriate substrates. This reaction highlights the synthetic potential of cyclopenta[b]indoles in organic chemistry .
- These studies explore the potential of cyclopenta[b]indoles as candidates for developing novel drugs or bioactive agents .
- These molecules play important roles in biological processes and are also used in the synthesis of quinone-based dyes .
Photopolymerization and 3D Printing
Fabrication of Photocomposites
Synthesis of Cyclopenta[b]indolines
Biological Evaluation
Natural Product Chemistry
Materials Science and Organic Electronics
properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)8-14-11-6-2-1-4-9(11)10-5-3-7-12(10)14/h1-2,4,6H,3,5,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJHJVOVQMKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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